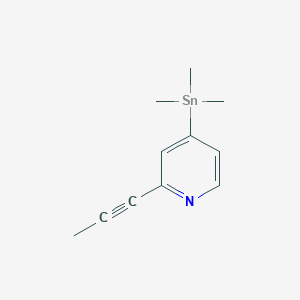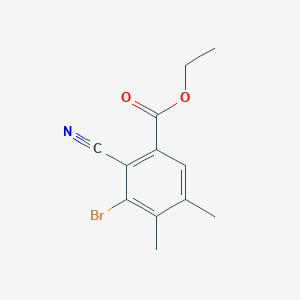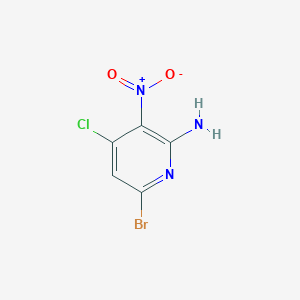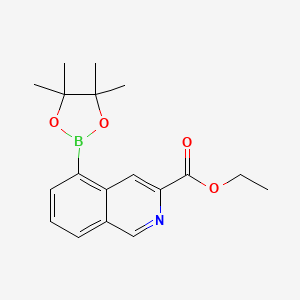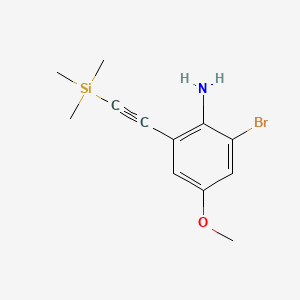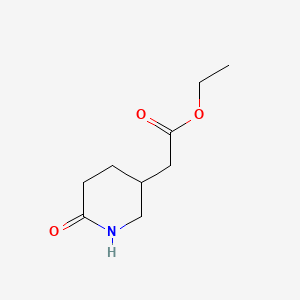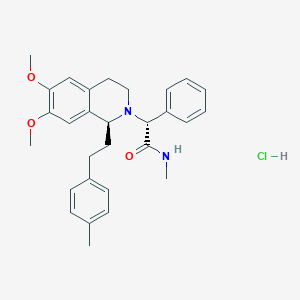
(R)-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydroisoquinoline core, making it an interesting subject for research in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride involves multiple steps, typically starting with the preparation of the dihydroisoquinoline core This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow chemistry techniques to enhance reaction efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.
Biology
In biological research, this compound can be used to study the effects of dihydroisoquinoline derivatives on various biological systems. Its potential interactions with enzymes and receptors make it a candidate for drug discovery and development.
Medicine
In medicine, ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride may have potential therapeutic applications. Its unique structure could be exploited to develop new drugs for treating various diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals and materials. Its unique properties might make it suitable for use in advanced materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other dihydroisoquinoline derivatives, such as:
- ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide
- ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide sulfate
Uniqueness
What sets ®-2-((S)-6,7-dimethoxy-1-(4-methylphenethyl)-3,4-dihydroisoquinolin-2(1H)-yl)-N-methyl-2-phenylacetamide hydrochloride apart is its specific combination of functional groups and stereochemistry. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C29H35ClN2O3 |
|---|---|
Molekulargewicht |
495.0 g/mol |
IUPAC-Name |
(2R)-2-[(1S)-6,7-dimethoxy-1-[2-(4-methylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-phenylacetamide;hydrochloride |
InChI |
InChI=1S/C29H34N2O3.ClH/c1-20-10-12-21(13-11-20)14-15-25-24-19-27(34-4)26(33-3)18-23(24)16-17-31(25)28(29(32)30-2)22-8-6-5-7-9-22;/h5-13,18-19,25,28H,14-17H2,1-4H3,(H,30,32);1H/t25-,28+;/m0./s1 |
InChI-Schlüssel |
DIRZQUDOSUYQNY-NDWHPASVSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CC[C@H]2C3=CC(=C(C=C3CCN2[C@H](C4=CC=CC=C4)C(=O)NC)OC)OC.Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)CCC2C3=CC(=C(C=C3CCN2C(C4=CC=CC=C4)C(=O)NC)OC)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


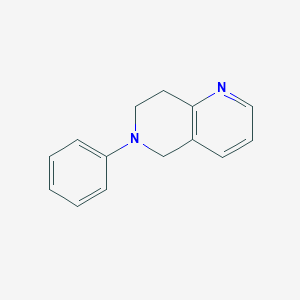
![barium(2+) [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B13659595.png)



